molecular formula C22H22N2O4 B2542318 6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1795301-47-1

6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No. B2542318
CAS RN: 1795301-47-1
M. Wt: 378.428
InChI Key: RNCNLDPYLQGVCV-UHFFFAOYSA-N
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Description

The compound "6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one" is a complex organic molecule that may have potential pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, a series of indenopyrazoles was synthesized from indanones and phenyl isothiocyanates in a two-step process . Similarly, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile was used to synthesize substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly including condensation and addition reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the crystal structure of a novel quinolinone derivative was determined by X-ray crystallography, and its molecular geometry and other properties were analyzed using density functional theory (DFT) . Another compound, a potential pharmaceutical agent with a tetrahydroquinoline ring system, was also studied using X-ray crystallography, revealing that the molecule crystallizes in the monoclinic P21/n space group . These studies indicate that similar analytical methods could be applied to determine the molecular structure of "6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one."

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various studies. For instance, the reactivity of a quinolinone derivative was analyzed using natural bond orbital analysis, which provided insights into the stability of the molecule arising from hyperconjugative interactions and charge delocalization . Such analyses can be crucial in understanding the chemical reactions that "6-methyl-4-((1-(4-methylquinoline-6-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated through experimental and theoretical methods. The vibrational analysis, molecular electrostatic potential, and spectroscopic studies of a quinolinone derivative were carried out, and the results showed good agreement with experimental data . The electronic absorption spectrum was also predicted and found to be in agreement with the experimental one . These approaches could be applied to determine the physical and chemical properties of the compound .

properties

IUPAC Name

6-methyl-4-[1-(4-methylquinoline-6-carbonyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-14-5-8-23-20-4-3-16(12-19(14)20)22(26)24-9-6-17(7-10-24)28-18-11-15(2)27-21(25)13-18/h3-5,8,11-13,17H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCNLDPYLQGVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)OC4=CC(=O)OC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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